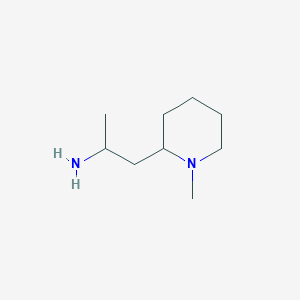![molecular formula C12H21NO5 B2733622 4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid CAS No. 2094125-23-0](/img/structure/B2733622.png)
4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid is a chemical compound with a molecular structure that features both a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. This compound is of interest due to its stability and reactivity under various chemical conditions, making it a useful building block in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid typically involves the protection of an amino group with a Boc group, followed by the introduction of the oxane and carboxylic acid functionalities. Standard reagents and conditions include Boc anhydride in the presence of a base like triethylamine, and the subsequent functionalization of the oxane ring.
Industrial Production Methods: On an industrial scale, the compound is produced using similar synthetic strategies but with optimization for yield and purity. Continuous flow reactors and automated systems may be employed to streamline the process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation at specific sites, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the oxane ring, modifying its chemical structure.
Substitution: Substitution reactions involve replacing one functional group with another, often under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminium hydride or sodium borohydride.
Substitution: Reagents such as hydrochloric acid or sodium hydroxide are used, depending on the desired product.
Major Products: The major products from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid finds application in several areas:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Biology: In biological research, the compound is used to study metabolic pathways and enzyme interactions.
Medicine: The compound's derivatives are explored for potential therapeutic uses, including drug development.
Industry: Beyond pharmaceuticals, it is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid exerts its effects involves its ability to undergo various chemical transformations. These transformations are mediated by the molecular targets and pathways that interact with its functional groups, influencing its reactivity and stability. Key molecular targets include enzymes and receptors that recognize the Boc group and carboxylic acid functionality, triggering specific biochemical responses.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds:
4-{[(Methoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid: Lacks the tert-butyl group, making it less sterically hindered.
4-{[(Ethoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid: Similar in structure but with different solubility and reactivity profiles.
Uniqueness:
Steric Hindrance: The tert-butyl group provides significant steric hindrance, impacting the compound's reactivity and stability.
Chemical Stability: The Boc group offers protection under a wide range of conditions, making the compound highly stable and versatile.
List of Similar Compounds
4-{[(Methoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid
4-{[(Ethoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid
4-{[(Isopropoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid
4-{[(Phenoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid
Propriétés
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8-5-6-17-12(4,7-8)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLGNHPBGOFMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)NC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(Dimethylsulfamoyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B2733540.png)
![1-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2733544.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2733545.png)
![Ethyl 4-((3,4-difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2733547.png)

![2-[(Oxan-3-yl)methoxy]pyridine](/img/structure/B2733549.png)

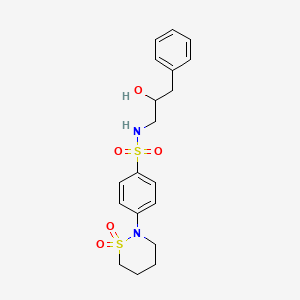
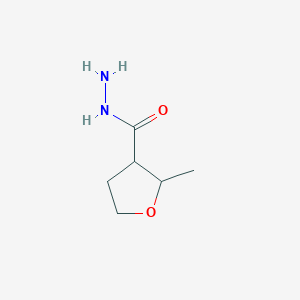
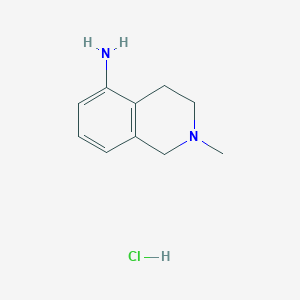

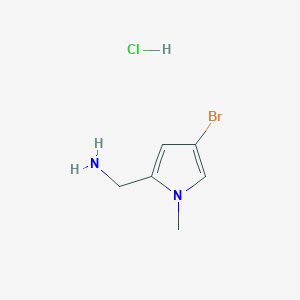
![2,6-difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2733560.png)
